

Technical Guide: Physicochemical Properties of Ethyl 6-chloro-2-oxohexanoate

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Compound of Interest

Compound Name: **Ethyl 6-chloro-2-oxohexanoate**

Cat. No.: **B1313839**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the fundamental physicochemical properties of **Ethyl 6-chloro-2-oxohexanoate**, a chemical compound relevant in various research and development applications.

Core Molecular Data

The essential molecular identifiers for **Ethyl 6-chloro-2-oxohexanoate** are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and regulatory documentation.

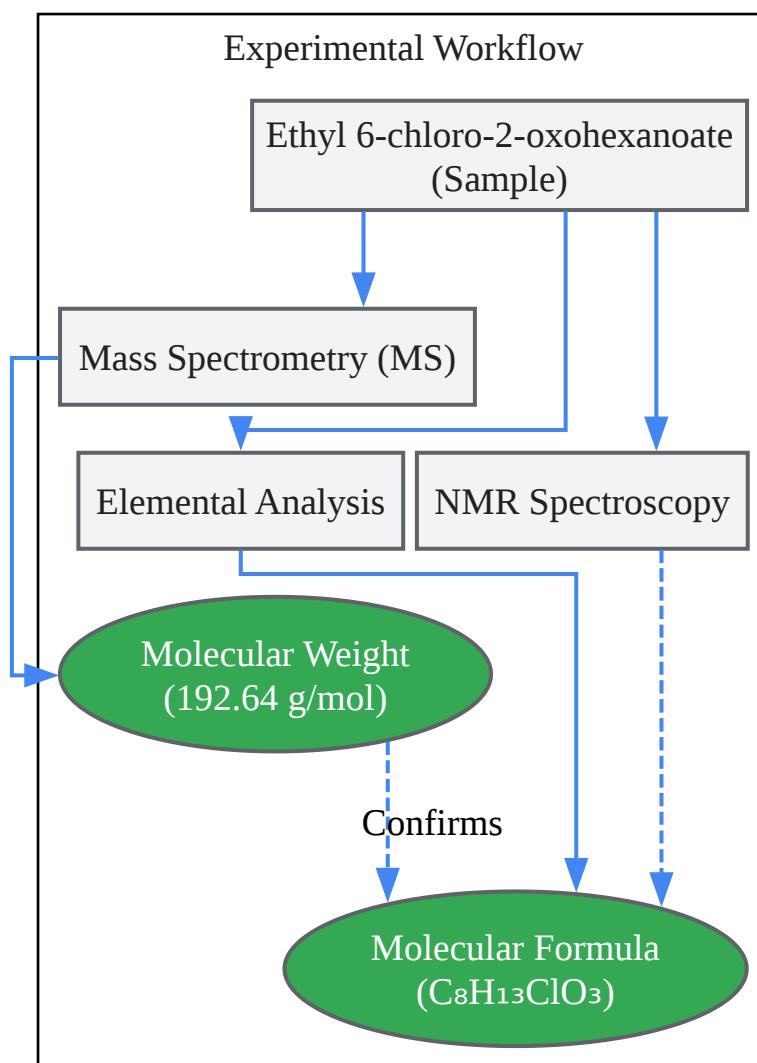
| Parameter | Value | Reference |
|-------------------|---|---|
| Molecular Formula | C ₈ H ₁₃ ClO ₃ | [1] [2] |
| Molecular Weight | 192.64 g/mol | [1] [2] |
| CAS Number | 62123-62-0 | [1] [2] |

Experimental Protocols for Property Determination

The molecular formula and weight of a compound like **Ethyl 6-chloro-2-oxohexanoate** are determined through a combination of well-established analytical techniques.

- Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to deduce the elemental composition and thus the molecular formula. The process involves ionizing the molecule and measuring its mass-to-charge ratio.
- Elemental Analysis: This method provides the percentage composition of each element (Carbon, Hydrogen, Chlorine, etc.) in the compound. These percentages are used to derive the empirical formula, which can then be converted to the molecular formula if the molecular weight is known.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation, ¹H and ¹³C NMR spectroscopy can confirm the molecular formula by accounting for all hydrogen and carbon atoms within the molecule's structure.

The workflow for identifying and confirming these properties is outlined in the diagram below.

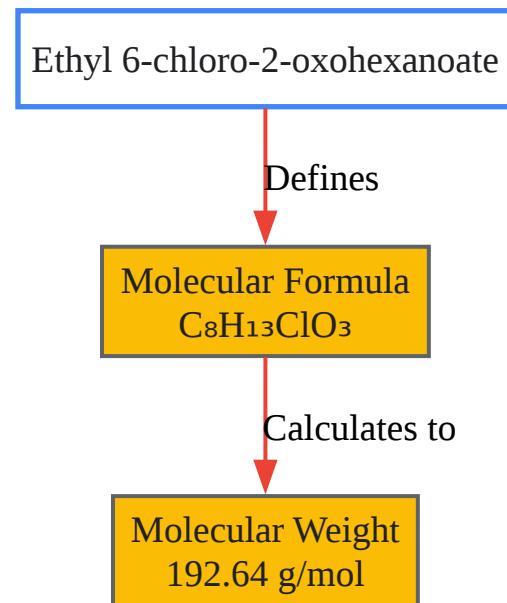


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Caption: Workflow for determining molecular properties.

Logical Data Relationship

The relationship between the chemical name, its structural formula, and its calculated mass is fundamental. The diagram below illustrates this direct logical connection.



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Caption: Relationship between chemical identity and properties.

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References

- 1. [lookchem.com](https://www.lookchem.com) [lookchem.com]
- 2. Ethyl 6-Chloro-2-Oxohexanoate - Protheragen [\[protheragen.ai\]](https://protheragen.ai)
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